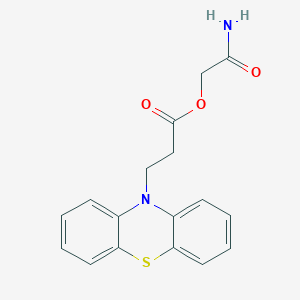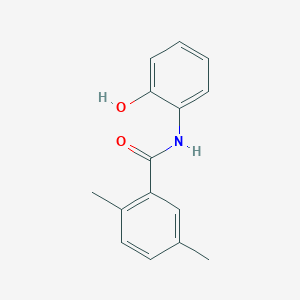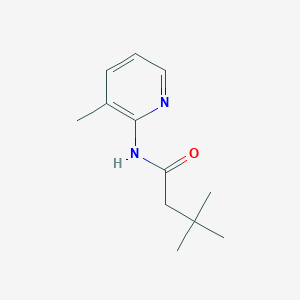
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate, also known as AOPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is not fully understood. However, it has been reported that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells and inhibit bacterial growth. In vivo studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can reduce tumor growth in mice. However, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its high purity and yield in synthesis. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have potent antitumor and antibacterial properties, making it a promising candidate for further research. However, one limitation of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its limited solubility in water, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for research on (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate. One direction is to investigate the potential use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a fluorescent probe for detecting metal ions. Another direction is to explore the use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a building block for constructing functional materials. Additionally, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health and to optimize its synthesis method for large-scale production.
In conclusion, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and its antitumor and antibacterial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.
Méthodes De Synthèse
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can be synthesized by reacting 3-phenothiazin-10-ylpropanoic acid with ethyl chloroformate and then treating the resulting intermediate with ammonia. This method has been reported to yield (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate in high purity and yield.
Applications De Recherche Scientifique
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been extensively studied for its potential use in various fields, including biology, chemistry, and materials science. In biology, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have antitumor and antibacterial properties. In chemistry, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a fluorescent probe for detecting metal ions. In materials science, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a building block for constructing functional materials.
Propriétés
IUPAC Name |
(2-amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-16(20)11-22-17(21)9-10-19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNASJEFGWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)




![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)


![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)

![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)